molecular formula C19H20FNO4S B2647106 7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2034528-89-5

7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2647106
CAS No.: 2034528-89-5
M. Wt: 377.43
InChI Key: DKHPFXAQBXYQCH-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a methoxybenzoyl group

Scientific Research Applications

7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: The compound could be utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. The process may start with the formation of the thiazepane ring, followed by the introduction of the fluorophenyl and methoxybenzoyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially converting ketones to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxybenzoyl groups may play a role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromo-2-methoxybenzoyl)-N’-(2-fluorophenyl)thiourea: This compound shares similar functional groups but differs in the core structure.

    Other thiazepane derivatives: Compounds with similar thiazepane rings but different substituents.

Uniqueness

7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c1-25-17-9-5-3-7-15(17)19(22)21-11-10-18(26(23,24)13-12-21)14-6-2-4-8-16(14)20/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHPFXAQBXYQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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